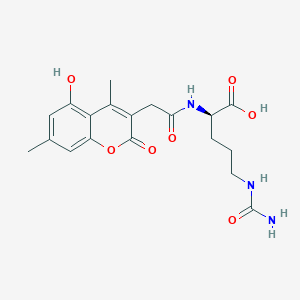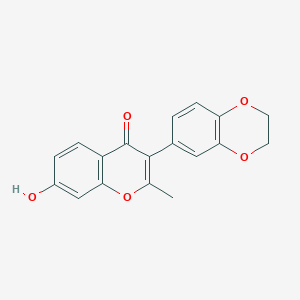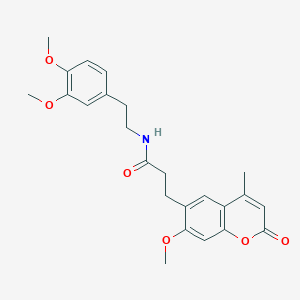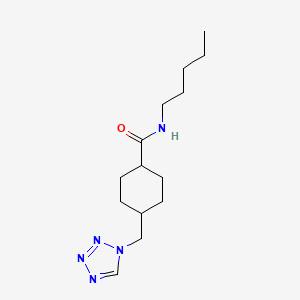![molecular formula C25H28FN3O2 B11146446 4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one](/img/structure/B11146446.png)
4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a dihydroisoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Dihydroisoquinolinone Core: This step involves cyclization reactions to form the dihydroisoquinolinone core.
Final Coupling: The final step involves coupling the piperazine derivative with the dihydroisoquinolinone core under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler compound with similar structural features but lacking the dihydroisoquinolinone core.
4-(2-Keto-1-benzimidazolinyl)piperidine: Another compound with a piperazine ring but different functional groups.
Uniqueness
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of a fluorophenyl group, piperazine ring, and dihydroisoquinolinone core. This unique structure contributes to its specific binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C25H28FN3O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(3-methylbutyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H28FN3O2/c1-18(2)11-12-29-17-23(21-5-3-4-6-22(21)24(29)30)25(31)28-15-13-27(14-16-28)20-9-7-19(26)8-10-20/h3-10,17-18H,11-16H2,1-2H3 |
InChI Key |
RMLGSMUNWQGGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11146371.png)


![2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11146381.png)

![1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146389.png)

![methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146395.png)
![prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11146400.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B11146405.png)
![({2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile](/img/structure/B11146421.png)
![6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11146426.png)

![N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11146439.png)
